molecular formula C9H16N2O B3159603 4-Aminobicyclo[2.2.2]octane-1-carboxamide CAS No. 863303-82-6

4-Aminobicyclo[2.2.2]octane-1-carboxamide

Cat. No. B3159603
CAS RN: 863303-82-6
M. Wt: 168.24 g/mol
InChI Key: WKLLIOQALNAHNH-UHFFFAOYSA-N
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Description

“4-Aminobicyclo[2.2.2]octane-1-carboxamide” is a chemical compound. It is related to “4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” and "4-Aminobicyclo[2.2.2]octane-1-carbaxylic acid methyl ester" . The compound is used for laboratory research purposes .


Synthesis Analysis

The synthesis of related compounds such as “bicyclo[2.2.2]octane-1-carboxylates” has been reported. A new tandem reaction was realized that permits rapid access to a wide range of these compounds in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions . Benzylidene acetone reacts with thiocyanates derived from secondary amines in a one-pot reaction to give 4-aminobicyclo[2.2.2]octan-2-ones .


Molecular Structure Analysis

The InChI code for “4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” is 1S/C9H15NO2.ClH/c10-9-4-1-8 (2-5-9,3-6-9)7 (11)12;/h1-6,10H2, (H,11,12);1H . The InChI code for “4-Aminobicyclo[2.2.2]octane-1-carbaxylic acid methyl ester” is 1S/C10H17NO2/c1-13-8 (12)9-2-5-10 (11,6-3-9)7-4-9/h2-7,11H2,1H3 .


Chemical Reactions Analysis

The reaction of benzylidene acetone with thiocyanates derived from secondary amines yields 4-aminobicyclo[2.2.2]octan-2-ones . A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .


Physical And Chemical Properties Analysis

The “4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” is a solid at room temperature . The “4-Aminobicyclo[2.2.2]octane-1-carbaxylic acid methyl ester” is a white solid that should be stored at 0-8°C .

Scientific Research Applications

Enantioselective Synthesis

The compound is used in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process allows for the rapid production of a wide range of bicyclo[2.2.2]octane-1-carboxylates with excellent yields and enantioselectivities .

Formation of 4-Aminobicyclo[2.2.2]octanones

Benzylidene acetone reacts with thiocyanates derived from secondary amines in a one-pot reaction to give 4-aminobicyclo[2.2.2]octan-2-ones . This reaction was investigated for the presence of possible intermediates using GC-MS .

Investigation of Reaction Mechanisms

During investigations of the reaction mechanism, possible intermediates were synthesized which were detected in the reaction mixtures by GC-MS methods . This provides valuable insights into the reaction pathways involved.

Synthesis of Natural Products

Bicyclo[2.2.2]octane represents a privileged structure found in a myriad of natural products such as atisanes and ent-atisanes, atisine-, denudatine-, as well as daphmanidin-type alkaloids . Therefore, the compound plays a crucial role in the synthesis of these natural products.

Antibacterial Activity

Some biologically significant molecules such as platencin feature this bicyclic structure . Platencin blocks FabF and FabH enzymes and exhibits broad-spectrum antibacterial activity against Gram-positive pathogens that show resistance to current antibiotics .

Development of New Drugs

The poor in vivo efficacy of platencin has precluded it from being a clinical drug, thereby entailing the procurement of analogues for further biological evaluations . The compound can be used as a key intermediate in the synthesis of these analogues.

Safety and Hazards

The “4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The “4-Aminobicyclo[2.2.2]octane-1-carbaxylic acid methyl ester” has similar hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-aminobicyclo[2.2.2]octane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c10-7(12)8-1-4-9(11,5-2-8)6-3-8/h1-6,11H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLLIOQALNAHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobicyclo[2.2.2]octane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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